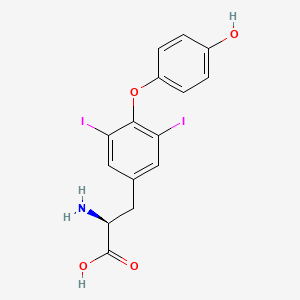

3,5-Diiodo-L-thyronine

Vue d'ensemble

Description

La Diiodothyronine, plus précisément la 3,5-diiodothyronine, est une iodothyronine biologiquement active et un métabolite des hormones thyroïdiennes. Elle est connue pour son rôle important dans le métabolisme énergétique et a été étudiée pour ses effets thérapeutiques potentiels. Ce composé est caractérisé par la présence de deux atomes d'iode aux positions 3 et 5 de son cycle interne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la diiodothyronine implique généralement l'iodation de dérivés de la thyronine. Une méthode courante consiste à iodoter la 3,5-diiodotyrosine, qui est ensuite couplée à d'autres intermédiaires pour former la diiodothyronine. Les conditions de réaction nécessitent souvent la présence d'iode et d'un agent oxydant approprié pour faciliter le processus d'iodation .

Méthodes de production industrielle : La production industrielle de la diiodothyronine implique des processus d'iodation à grande échelle, souvent utilisant des techniques de pointe pour garantir une pureté et un rendement élevés. Le processus peut comprendre des étapes telles que la cristallisation et la purification pour obtenir le produit final sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La diiodothyronine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilitée par des agents oxydants.

Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Remplacement d'un atome ou d'un groupe dans la molécule par un autre, souvent impliquant des réactions d'halogénation ou de déshalogénation.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs d'halogénation : Iode, brome.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés iodés, tandis que la réduction pourrait produire des composés désiodés .

Applications De Recherche Scientifique

Metabolic Regulation

Energy Metabolism Enhancement

Research indicates that 3,5-T2 significantly increases the resting metabolic rate (RMR) in rodent models. For instance, a study demonstrated that a single dose of 3,5-T2 (25 μg/100 g body weight) resulted in a more rapid increase in RMR compared to T3 (triiodothyronine), suggesting a unique mechanism of action independent of transcriptional processes . The compound appears to stimulate mitochondrial activity and enhance oxygen consumption, making it a potential therapeutic agent for metabolic disorders.

Lipid Metabolism

3,5-T2 has been shown to exert thyromimetic effects that influence lipid metabolism. In studies involving mice treated with 3,5-T2, there was a notable decrease in hepatic triglyceride levels and serum cholesterol concentrations, indicating enhanced lipid metabolism . However, these metabolic benefits were somewhat countered by increased food intake, which limited significant weight loss .

Cardiovascular Effects

Cardiac Function Improvement

Chronic administration of 3,5-T2 has been linked to improved cardiac energy capacity and survival rates in cold-exposed rats. This suggests that 3,5-T2 may play a role in enhancing cardiac function under stress conditions . However, caution is warranted as some studies reported enlarged heart weights in treated subjects, indicating potential cardiac side effects .

Mitochondrial Function

Mitochondrial Activity Stimulation

3,5-T2 has been identified as a potent stimulator of mitochondrial respiration. In hypothyroid rat models, administration of 3,5-T2 restored mitochondrial respiratory pathways to euthyroid levels without significantly affecting proton leak pathways . This selective enhancement of mitochondrial function positions 3,5-T2 as a valuable compound for studying mitochondrial diseases and energy metabolism.

Research Methodologies

Analytical Techniques

The quantification and analysis of 3,5-T2 have advanced with the development of sensitive methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These techniques have enabled researchers to measure 3,5-T2 levels accurately in biological samples from various organisms including zebrafish larvae . Such methodologies are crucial for understanding the pharmacokinetics and dynamics of 3,5-T2 in different biological contexts.

Potential Therapeutic Applications

Obesity and Metabolic Disorders

Given its ability to enhance energy expenditure and lipid metabolism, 3,5-T2 is being explored as a potential therapeutic agent for obesity and related metabolic disorders. Studies have shown that it can reduce hepatic fat accumulation and improve mitochondrial fatty acid oxidation in high-fat diet-induced obese rats . These findings suggest that 3,5-T2 could be beneficial in developing treatments for obesity-related complications.

Mécanisme D'action

Diiodothyronine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondria. It modulates energy metabolism by influencing mitochondrial activity and enhancing oxidative phosphorylation. Additionally, it has been shown to regulate the expression of genes involved in lipid metabolism and thermogenesis .

Comparaison Avec Des Composés Similaires

3,5,3’-Triiodothyronine (T3): Another active thyroid hormone with three iodine atoms.

3,5,3’,5’-Tetraiodothyronine (T4): The precursor to T3 and diiodothyronine, containing four iodine atoms.

Iodothyronamines: Metabolites of thyroid hormones with varying iodine content.

Uniqueness: Diiodothyronine is unique due to its specific iodine positioning, which confers distinct metabolic effects compared to other iodothyronines. Its ability to modulate energy expenditure and lipid metabolism without significantly affecting heart rate and muscle function makes it a promising candidate for therapeutic applications .

Activité Biologique

3,5-Diiodo-L-thyronine (3,5-T2) is a biologically active iodothyronine that has garnered attention for its potential metabolic effects, particularly in the context of thyroid hormone action. This article explores the biological activity of 3,5-T2, highlighting its mechanisms of action, effects on metabolism, and relevant research findings.

Mitochondrial Targeting

3,5-T2 primarily exerts its effects on mitochondrial function. Studies have shown that it stimulates oxygen consumption more rapidly than T3 (triiodothyronine) in hypothyroid rat liver models. For instance, at a concentration of 1 pM, 3,5-T2 enhances mitochondrial activities within one hour, compared to T3’s effects that manifest after 24 hours . This rapid action is independent of transcriptional processes, as evidenced by the lack of effect when Actinomycin D is administered alongside T3 but not with 3,5-T2 .

Cytochrome Oxidase Activity

The addition of nanomolar concentrations of 3,5-T2 significantly increases cytochrome oxidase (COX) activity. Specifically, it binds to subunit Va of the COX complex and induces partial uncoupling in mitochondrial respiration . This suggests that 3,5-T2 directly influences mitochondrial bioenergetics.

Effects on Metabolism

Energy Metabolism

Chronic administration of 3,5-T2 has been shown to enhance energy metabolism in various tissues including the heart and skeletal muscle. In one study involving rats subjected to cold exposure, 3,5-T2 administration led to increased lipid β-oxidation and improved thermogenic capacity . This effect is linked to the upregulation of mitochondrial F(O)F(1)-ATP synthase and enhanced sympathetic innervation in brown adipose tissue (BAT) .

Thyromimetic Effects

Research indicates that 3,5-T2 mimics some actions of T3 by modulating gene expression related to lipid metabolism. In a study where mice were treated with 3,5-T2, there was a notable decrease in hepatic triglycerides and serum cholesterol levels . However, this was accompanied by increased food intake which mitigated significant weight loss despite the desired metabolic changes.

Table: Summary of Key Research Findings on this compound

Long-term Administration Effects

Long-term studies have shown that chronic administration of 3,5-T2 can lead to significant physiological adaptations. For example, it enhances the energy capacity of various organs and promotes thermogenesis through mechanisms involving UCP1 (Uncoupling Protein 1), which plays a critical role in heat production . Additionally, it has been observed to stimulate glucose-6-phosphate dehydrogenase activity in liver tissues .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOTLOTTDYIIK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016529 | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041-01-6 | |

| Record name | Diiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyronine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYRONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.